2-Acetylpyridine p-toluensulfonylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

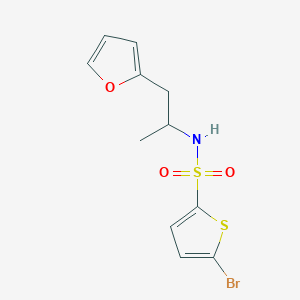

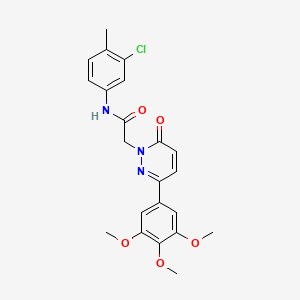

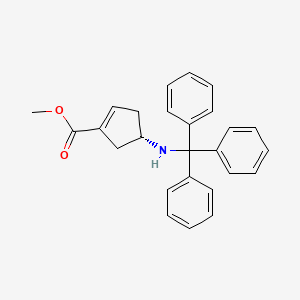

2-Acetylpyridine p-toluensulfonylhydrazone is a chemical compound with the molecular formula C14H15N3O2S . It has a molecular weight of 289.36 . The IUPAC name for this compound is 4-methyl-N’-[(E)-1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.36 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Metal Ion Extraction

2-Acetylpyridine p-toluensulfonylhydrazone (APSH-H) has been studied for its efficiency in extracting metal ions, particularly the ions of late 3d-elements like nickel(II) and cobalt(II). Its structure forms 1,2-complexes, showing notable differences in pH values compared to other extractants, which is significant in metal extraction processes (Döring et al., 1988).

Chemical Synthesis and Bioactivity

2-Acetylpyridine serves as a precursor in the synthesis of various compounds with potential biological applications. Its derivatives have been used in the synthesis of imines complexes, which model metal-containing sites in metalloproteins and enzymes. This has implications in the development of medicinal chemistry, particularly in cancer diagnosis and treatment (H. Ali, 2012).

Antimicrobial Properties

Studies have shown that 2-acetylpyridine derivatives, such as 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal complexes, exhibit significant antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (Offiong & Martelli, 1992).

Asymmetric Synthesis Catalyst

A chiral Ru(II) complex using 2-acetylpyridine has been developed as an efficient catalyst for asymmetric transfer hydrogenation. This catalysis results in high yields and enantioselectivity, important for the production of optically active compounds (Okano, Murata, & Ikariya, 2000).

Antimalarial Properties

2-Acetylpyridine thiosemicarbazones and their derivatives have shown potential as antimalarial agents. Their structure, particularly the presence of a 2-pyridylethylidene group, significantly contributes to their antimalarial activity (Klayman et al., 1979).

Antileukemic and Antitrypanosomal Effects

These compounds, when complexed with transition metals, demonstrate enhanced antileukemic properties and reduced antimalarial activity. They also exhibit notable activity against Trypanosoma rhodesiense, suggesting potential in treating trypanosomiasis (Scovill, Klayman, & Franchino, 1982; Casero et al., 1980).

Propiedades

IUPAC Name |

4-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKEXQWKKRQNS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)